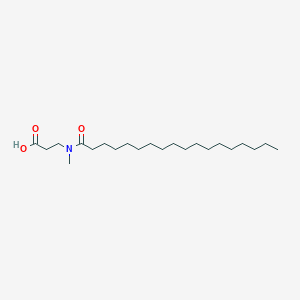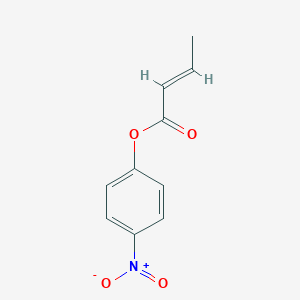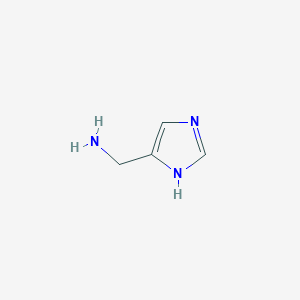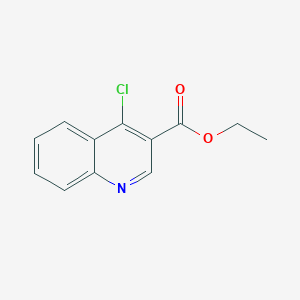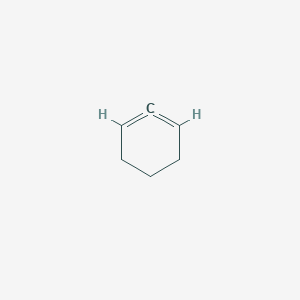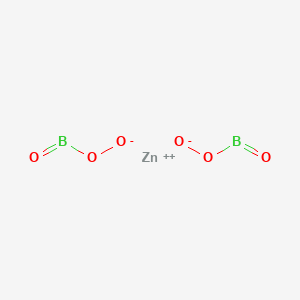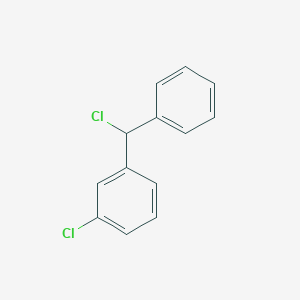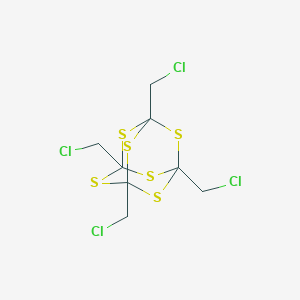![molecular formula C18H19N5O4 B081835 Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- CAS No. 13377-98-5](/img/structure/B81835.png)
Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- is a chemical compound with the molecular formula C20H22N4O5. It is a synthetic dye that is commonly used in scientific research due to its unique properties. It is a red-orange powder that is soluble in water and other polar solvents. Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- is also known by other names such as Reactive Red 120, C.I. 18220, and Acid Red 120.
Mecanismo De Acción
The mechanism of action of Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- is not fully understood. However, it is believed to bind to biomolecules such as proteins and nucleic acids through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. This binding results in a change in the optical properties of the dye, which can be detected and measured using spectroscopic techniques.
Efectos Bioquímicos Y Fisiológicos
Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- is its high water solubility, which makes it easy to use in biological and biochemical experiments. It also has a high molar extinction coefficient, which means that it can be detected at low concentrations. However, one of the main limitations of Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- is its sensitivity to pH and temperature changes, which can affect its optical properties and interfere with experimental results.
Direcciones Futuras
There are several future directions for the use of Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- in scientific research. One area of interest is the development of new methods for the detection and measurement of biomolecules using Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-. Another area of interest is the use of Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- in the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease. Additionally, there is potential for the use of Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- in the development of new materials with unique optical properties.
Métodos De Síntesis
The synthesis of Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- involves the reaction between 2-hydroxy-4-nitroaniline and 3-methyl-4-aminobenzenediazonium chloride in the presence of sodium carbonate. The resulting product is then treated with ethylene oxide to obtain Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-.
Aplicaciones Científicas De Investigación
Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- has been widely used in scientific research due to its unique properties. It is commonly used as a dye in biological and biochemical experiments to label and visualize proteins, nucleic acids, and other biomolecules. It is also used in the diagnosis of diseases such as cancer and Alzheimer's disease.
Propiedades
Número CAS |
13377-98-5 |
|---|---|
Nombre del producto |
Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- |
Fórmula molecular |
C18H19N5O4 |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
3-[N-(2-hydroxyethyl)-4-[(2-hydroxy-4-nitrophenyl)diazenyl]-3-methylanilino]propanenitrile |
InChI |
InChI=1S/C18H19N5O4/c1-13-11-14(22(9-10-24)8-2-7-19)3-5-16(13)20-21-17-6-4-15(23(26)27)12-18(17)25/h3-6,11-12,24-25H,2,8-10H2,1H3 |
Clave InChI |
AOMPWZIIJWGZLI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N(CCC#N)CCO)N=NC2=C(C=C(C=C2)[N+](=O)[O-])O |
SMILES canónico |
CC1=C(C=CC(=C1)N(CCC#N)CCO)N=NC2=C(C=C(C=C2)[N+](=O)[O-])O |
Otros números CAS |
13377-98-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



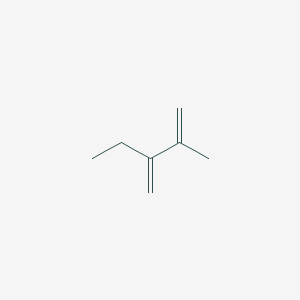
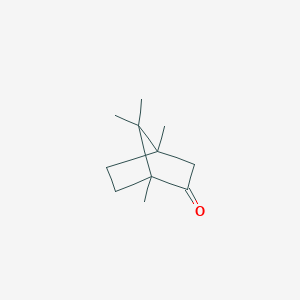
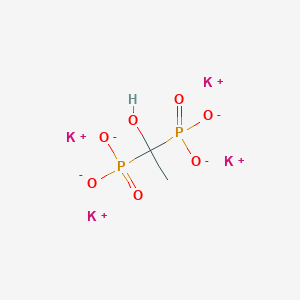
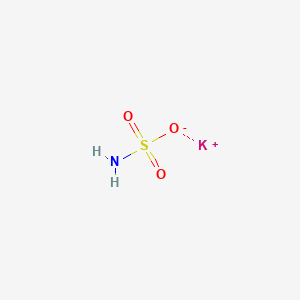
![9-Acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B81760.png)
